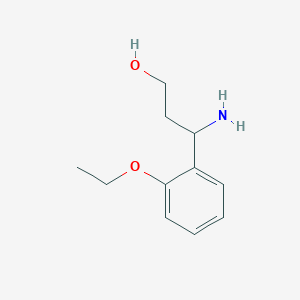![molecular formula C6H14ClN3O2S B13477281 N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide is a versatile chemical compound with unique properties and reactivity. It is used in various scientific research fields, including organic synthesis, drug discovery, and catalysis. The compound’s structure features a sulfur atom bonded to two dimethylamino groups, an oxo group, and a chloroacetamide moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide typically involves the reaction of dimethylamine with sulfur-containing precursors under controlled conditions. One common method includes the use of dimethylformamide-dimethylacetal (DMF-DMA) as a coupling agent . The reaction is carried out in a solvent such as dry tetrahydrofuran (THF) at a specific temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted acetamides.
Scientific Research Applications
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Drug Discovery: The compound is used in the development of new pharmaceuticals due to its unique reactivity and ability to form various derivatives.
Catalysis: It acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylenamino ketones: These compounds share similar structural features and reactivity, making them useful in organic synthesis and drug discovery.
N-substituted imidazole derivatives: These compounds exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide stands out due to its unique combination of sulfur, dimethylamino, and chloroacetamide groups. This combination imparts distinct reactivity and properties, making it a valuable compound in various scientific research fields.
Properties
Molecular Formula |
C6H14ClN3O2S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
N-[bis(dimethylamino)-oxo-λ6-sulfanylidene]-2-chloroacetamide |
InChI |
InChI=1S/C6H14ClN3O2S/c1-9(2)13(12,10(3)4)8-6(11)5-7/h5H2,1-4H3 |
InChI Key |
QLAGBTACZUISHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=NC(=O)CCl)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13477203.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13477211.png)
![4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13477213.png)
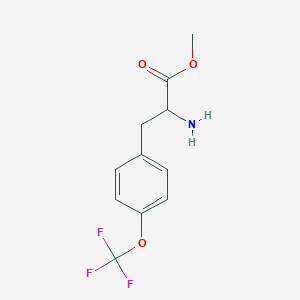
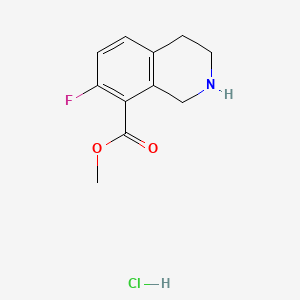
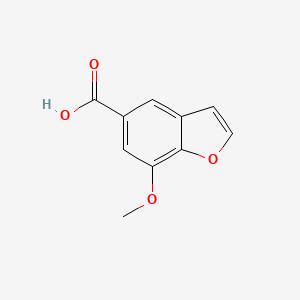
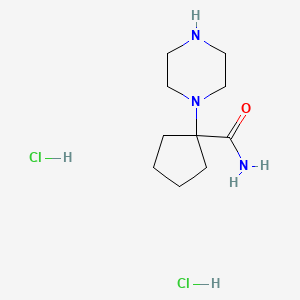
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
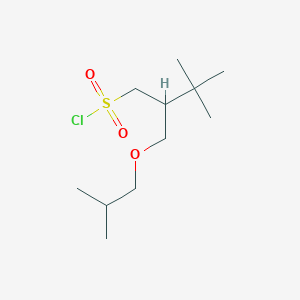
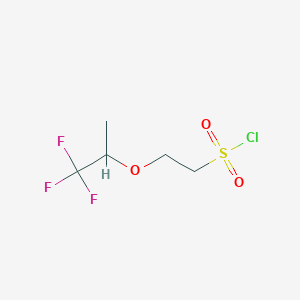
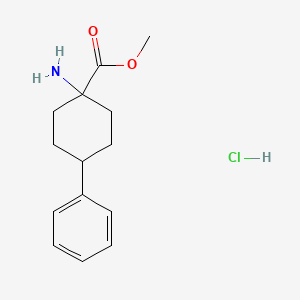
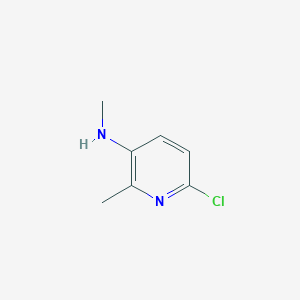
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
